2-Benzyloxy-5-bromopyrazine
Description
The Strategic Importance of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis and Chemical Sciences
Pyrazine derivatives are a cornerstone of modern organic and medicinal chemistry. tandfonline.comresearchgate.net Their inherent structural features, including the presence of two nitrogen atoms in a six-membered aromatic ring, bestow upon them unique electronic properties and a propensity for a wide array of chemical transformations. acs.org This has led to their widespread use as foundational scaffolds in the synthesis of a diverse range of commercially and biologically significant molecules. tandfonline.comresearchgate.net
The applications of pyrazine-based compounds are extensive, spanning pharmaceuticals, agrochemicals, and materials science. tandfonline.com In the pharmaceutical industry, the pyrazine core is a prevalent motif in numerous drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.commdpi.com Their ability to engage in various binding interactions with biological targets, such as proteins, makes them valuable pharmacophores in drug design. acs.org Furthermore, in materials science, pyrazine derivatives are investigated for their potential in creating organic semiconductors and metal-organic frameworks (MOFs). vulcanchem.com The versatility of the pyrazine ring allows for its incorporation into complex molecular architectures through various synthetic methodologies, including powerful cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net
Overview of Halogenated Pyrazines as Versatile Synthons: A Historical and Modern Perspective
Halogenated pyrazines have long been recognized as highly versatile building blocks, or synthons, in organic synthesis. The presence of a halogen atom on the pyrazine ring provides a reactive handle for a multitude of chemical modifications. Historically, these compounds were primarily utilized in nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group.
In a modern context, the utility of halogenated pyrazines has been significantly expanded with the advent of transition metal-catalyzed cross-coupling reactions. These methodologies have revolutionized the way chemists approach the synthesis of complex molecules, and halogenated pyrazines are ideal substrates for these transformations. The bromine atom, in particular, is an excellent participant in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This has enabled the synthesis of highly substituted and functionally diverse pyrazine derivatives that were previously difficult to access. The strategic placement of a halogen atom, therefore, transforms a simple pyrazine into a powerful and adaptable tool for constructing intricate molecular frameworks. acs.org
Structural and Electronic Context of 2-Benzyloxy-5-bromopyrazine: Implications for Reactivity and Design
The specific structure of this compound dictates its reactivity and potential for further functionalization. The molecule consists of a pyrazine ring substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position.
The electronic nature of these substituents plays a crucial role. The benzyloxy group, with its oxygen atom directly attached to the pyrazine ring, is an electron-donating group through resonance, which can activate the ring towards certain reactions. Conversely, the bromine atom is an electron-withdrawing group via induction, which deactivates the ring. This interplay of electronic effects influences the regioselectivity of subsequent reactions.
Steric factors also come into play. The bulky benzyloxy group can sterically hinder reactions at the adjacent positions on the pyrazine ring. The bromine atom at the 5-position is susceptible to nucleophilic attack and is a prime site for cross-coupling reactions. The benzyloxy group, while sterically demanding, can also direct incoming reagents to the less hindered positions of the pyrazine ring. This combination of electronic and steric influences makes this compound a nuanced and valuable synthon for the design and synthesis of targeted molecules.
Defining the Research Trajectory for this compound: Aims and Scope of Academic Inquiry
Research into this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex and functionally interesting molecules. The principal aims of academic inquiry surrounding this compound can be summarized as follows:
Exploration of Reactivity: A significant focus is on further elucidating the reactivity of the compound, particularly in various cross-coupling reactions. This includes optimizing reaction conditions to achieve high yields and selectivity in the formation of new bonds at the bromine-substituted position.
Synthesis of Novel Derivatives: Researchers are actively using this compound as a starting material to synthesize novel series of pyrazine derivatives. By introducing different substituents at the 5-position, a library of compounds with diverse structural features can be generated.
Investigation of Biological Activity: A major driver for the synthesis of new derivatives is the exploration of their potential biological activities. Given the known pharmacological importance of the pyrazine scaffold, new compounds derived from this compound are often screened for a range of therapeutic properties, including anticancer and antimicrobial effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylmethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDXZWQIHBNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 2 Benzyloxy 5 Bromopyrazine
Retrosynthetic Analysis and Precursor Selection for Efficient Synthesis
A logical retrosynthetic analysis of 2-benzyloxy-5-bromopyrazine suggests a convergent synthetic strategy. The primary disconnection points are the C-O bond of the benzyloxy ether and the C-Br bond at the pyrazine (B50134) core. This approach allows for the late-stage introduction of the bromine atom, which can be advantageous for yield and purity.
The retrosynthetic pathway logically leads back to simpler, commercially available precursors. The key disconnections are as follows:
C-Br Bond Disconnection: The bromine atom at the C-5 position can be installed via an electrophilic aromatic substitution reaction. This retrosynthetic step points to 2-benzyloxypyrazine as the immediate precursor. The electron-donating nature of the benzyloxy group is anticipated to direct the bromination to the para position (C-5).
C-O Bond Disconnection: The benzyloxy ether linkage at the C-2 position can be formed through a nucleophilic substitution reaction. This disconnection leads to a halogenated pyrazine, such as 2-chloropyrazine (B57796), and benzyl (B1604629) alcohol. 2-Chloropyrazine is a readily available starting material, making this a highly feasible approach.
An alternative, though less common, retrosynthetic approach could involve the initial synthesis of a 2-hydroxy-5-bromopyrazine intermediate, followed by benzylation. However, the former strategy is generally preferred due to the often milder conditions required for the initial ether formation and the well-established methods for subsequent bromination.
Therefore, the most efficient synthetic route is envisioned to start from 2-chloropyrazine, proceed through the formation of 2-benzyloxypyrazine, and conclude with the selective bromination at the C-5 position.
Detailed Reaction Pathways for the Construction and Functionalization of the Pyrazine Core
The forward synthesis, based on the retrosynthetic analysis, involves a two-step process: the regioselective introduction of the benzyloxy moiety followed by directed bromination.
Regioselective Introduction of the Benzyloxy Moiety at C-2
The synthesis of 2-benzyloxypyrazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloride atom on 2-chloropyrazine is displaced by a benzyl alkoxide. A common and effective method involves the reaction of 2-chloropyrazine with benzyl alcohol in the presence of a strong base. mobt3ath.com
A standard laboratory procedure involves the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base to deprotonate benzyl alcohol, forming the more nucleophilic benzyl alkoxide in situ. mobt3ath.comsioc-journal.cn The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dioxane, to facilitate the dissolution of the reagents and promote the reaction. mobt3ath.comsioc-journal.cn
Table 1: Reaction Conditions for the Synthesis of 2-Benzyloxypyrazine
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Reaction Time (hours) |
| 2-Chloropyrazine | Benzyl Alcohol | NaH | Benzene (B151609) | Reflux | 1-2 |
| 2-Chloropyrazine | Benzyl Alcohol | KOtBu | Dioxane | Reflux | Overnight |
| 2-Amino-3-chloropyrazine | Benzyl Alcohol | NaH | NMP | 80 | - |
NMP: N-methylpyrrolidinone
The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion, an aqueous workup is performed to remove any unreacted base and salts, followed by extraction with an organic solvent and purification to yield 2-benzyloxypyrazine.
Directed Bromination Strategies at C-5: Achieving High Selectivity
The subsequent step is the regioselective bromination of 2-benzyloxypyrazine to introduce a bromine atom at the C-5 position. The benzyloxy group at C-2 is an ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the pyrazine ring, thereby activating these positions for electrophilic attack. Given the steric hindrance at the C-3 (ortho) position, the electrophilic substitution is strongly favored at the C-5 (para) position.
A widely used and effective brominating agent for such transformations is N-bromosuccinimide (NBS). mdpi.com NBS is a convenient and safer alternative to liquid bromine and often provides high regioselectivity in the bromination of activated aromatic and heteroaromatic rings. tsijournals.com The reaction is typically conducted in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), at room temperature. ajgreenchem.commdpi.com
The proposed mechanism involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich pyrazine ring at the C-5 position, leading to the formation of the desired this compound.
Optimization of Reaction Parameters and Yield Enhancement Techniques
For the synthesis of 2-benzyloxypyrazine, key parameters to optimize include the choice of base, solvent, and temperature. While strong bases like NaH and KOtBu are effective, their handling requires care. Milder bases such as potassium carbonate could be explored, although this may necessitate higher temperatures or longer reaction times. The solvent can also play a crucial role; for instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
In the bromination step, controlling the stoichiometry of NBS is critical to prevent over-bromination. The reaction temperature should be monitored, as higher temperatures could lead to side reactions. The choice of solvent can also influence the reaction rate and selectivity.
Table 2: Illustrative Optimization Parameters for Pyrazine Synthesis
| Parameter | Variation | Effect on Yield/Purity |
| Base (Benzylation) | NaH, KOtBu, K2CO3 | Stronger bases generally lead to faster reactions and higher yields at lower temperatures. |
| Solvent (Benzylation) | Dioxane, DMF, NMP | Polar aprotic solvents can enhance reaction rates. |
| Temperature (Benzylation) | Room Temp. to Reflux | Higher temperatures increase reaction rates but may also promote side reactions. |
| Brominating Agent | NBS, Br2 | NBS is often preferred for its ease of handling and high selectivity. |
| Solvent (Bromination) | DMF, MeCN, CCl4 | Solvent polarity can affect the reactivity of the brominating agent. |
| Stoichiometry (Bromination) | 1.0 to 1.2 eq. of NBS | A slight excess of NBS may be needed for complete conversion, but a large excess can lead to di-bromination. |
Emerging Synthetic Approaches: Green Chemistry, Flow Chemistry, and Automated Synthesis Techniques
Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and safer processes. These principles can be applied to the synthesis of this compound.
Green Chemistry approaches aim to reduce the environmental impact of chemical processes. For the synthesis of pyrazine derivatives, this can include the use of microwave irradiation to accelerate reaction rates, often leading to higher yields in shorter times. rsc.org The use of greener solvents, such as aqueous methanol (B129727) or eutectic media, and the exploration of catalytic methods that avoid stoichiometric amounts of harsh reagents are also key aspects of green chemistry. rsc.orgtandfonline.com For instance, developing a catalytic system for the benzylation step that avoids strong, hazardous bases would be a significant green improvement.
Flow Chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling up. numberanalytics.comacs.org The synthesis of this compound could be adapted to a flow process. For example, the benzylation of 2-chloropyrazine could be performed by passing a solution of the starting materials through a heated packed-bed reactor containing a solid-supported base. The subsequent bromination could also be carried out in a continuous flow reactor, allowing for precise control of reaction time and temperature, which is crucial for achieving high selectivity. acs.org
Automated Synthesis platforms can significantly accelerate the synthesis and optimization of new compounds by performing reactions in a high-throughput manner. acs.orgnih.gov An automated synthesizer could be programmed to screen a variety of bases, solvents, and temperatures for the synthesis of this compound, rapidly identifying the optimal conditions. acs.org This technology is particularly valuable in a drug discovery setting where a library of related compounds may be required for structure-activity relationship (SAR) studies.
Purification and Isolation Methodologies for High-Purity Product
The final purity of this compound is critical for its use in subsequent reactions, particularly in the synthesis of pharmaceutical ingredients. Standard purification techniques are employed to isolate the product in high purity.
Following the bromination reaction, the crude product is typically subjected to an aqueous workup to remove the succinimide (B58015) byproduct and any remaining acid or base. The organic layer is then dried and the solvent is removed under reduced pressure.
The primary methods for purification are:
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the crystallization of the pure product upon cooling, while impurities remain in the solution. For brominated pyrazine derivatives, solvents such as ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes are often effective.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to separate the components of the crude mixture based on their differing affinities for the silica gel stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comprehensive Analysis of the Reactivity and Mechanistic Transformations of 2 Benzyloxy 5 Bromopyrazine
Reactivity Profile of the C-5 Bromine Atom in Cross-Coupling Reactions
The bromine atom at the C-5 position of the pyrazine (B50134) ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many of these catalytic cycles.
Palladium catalysts are widely employed for the functionalization of aryl halides, and 2-Benzyloxy-5-bromopyrazine is expected to be a suitable substrate for these transformations. organic-chemistry.orgnih.gov
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron reagent with an organic halide. rsc.org For this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The choice of ligand, such as bulky, electron-rich phosphines, can be crucial for achieving high yields, especially with less reactive coupling partners. libretexts.org The reactivity order for the halide is typically I > OTf > Br > Cl. libretexts.org
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. walisongo.ac.idrsc.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. walisongo.ac.idmdpi.com The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-2-benzyloxypyrazine derivative. Mild reaction conditions, including room temperature and the use of a mild base, are often sufficient for this transformation. rsc.orgmdpi.com
The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl halide. nih.gov A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. nih.gov The reaction of this compound with an organostannane, catalyzed by a palladium complex, would result in the formation of a new C-C bond at the C-5 position. The addition of a copper(I) salt can sometimes accelerate the reaction rate. harvard.edu
The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org The coupling of this compound with an organozinc reagent would provide a direct route to various substituted pyrazines. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Toluene (B28343)/H₂O, Dioxane | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | THF, DMF | Room Temp. - 80 °C |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃ | - | Toluene, Dioxane | 80-120 °C |
| Negishi | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | - | THF, DMF | Room Temp. - 80 °C |
In addition to palladium, nickel and copper catalysts are also effective for cross-coupling reactions of aryl halides.
Nickel-catalyzed couplings are often a cost-effective alternative to palladium-catalyzed reactions and can exhibit unique reactivity. sioc-journal.cnrsc.org Nickel catalysts can be employed for Suzuki-Miyaura, Negishi, and other cross-coupling variants. wikipedia.orgnih.gov For instance, nickel catalysts with ligands like triphenylphosphine (B44618) or bidentate phosphines can effectively couple aryl bromides with organozinc reagents. wikipedia.org The use of nickel catalysts can also enable the coupling of less reactive electrophiles. acs.org
Copper-catalyzed couplings , such as the Ullmann condensation, are particularly useful for forming C-O and C-N bonds. numberanalytics.com Copper-catalyzed Sonogashira-type couplings are also well-established. mdpi.com The amination of aryl bromides using a copper catalyst provides a valuable method for synthesizing arylamines. researchgate.net Recent developments have led to milder reaction conditions for copper-catalyzed cross-coupling reactions. mdpi.com
Table 2: Conditions for Nickel- and Copper-Catalyzed Cross-Coupling
| Reaction Type | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Nickel-Catalyzed | NiCl₂(dppp), Ni(COD)₂ | dppp, PCy₃ | K₃PO₄, NaOtBu | Toluene, Dioxane |
| Copper-Catalyzed | CuI, Cu₂O | Phenanthroline, DMEDA | Cs₂CO₃, K₂CO₃ | DMF, Toluene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. nih.govnumberanalytics.com This reaction involves the coupling of an aryl bromide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. organic-chemistry.orgpurdue.edu This method is highly versatile and tolerates a broad range of functional groups on both the amine and the aryl halide. numberanalytics.comresearchgate.net Microwave-assisted Buchwald-Hartwig amination can significantly accelerate the reaction. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrazine Ring
The pyrazine ring in this compound is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The bromine atom at the C-5 position can act as a leaving group in SNAr reactions. vulcanchem.com The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring activates the C-Br bond towards nucleophilic attack. baranlab.org Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide under suitable conditions, which may include elevated temperatures. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub
Competition experiments with benzyl (B1604629) alcohol as a nucleophile have been used to determine the relative reactivity of various (hetero)aryl halides in SNAr reactions. rsc.org
Reactions Involving the Benzyloxy Protecting Group: Cleavage and Derivatization
The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. This group is generally stable to a variety of reaction conditions but can be selectively removed when desired. The most common method for the cleavage of a benzyloxy group is catalytic hydrogenation . This is typically achieved using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C). This method is clean and efficient, yielding the corresponding pyrazinol and toluene as a byproduct.
Other methods for debenzylation include the use of strong acids, such as HBr in acetic acid, or Lewis acids like BBr₃. However, catalytic hydrogenation is often preferred due to its mildness and high yield. The benzyloxy group can also be oxidized under certain conditions to form a benzaldehyde (B42025) derivative.
Lithiation and Subsequent Electrophilic Quenching Reactions at the Pyrazine Core
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. thieme-connect.com In the context of this compound, lithiation could potentially occur either by direct deprotonation of a ring proton or via lithium-halogen exchange at the C-5 position. Given the presence of the bromine atom, lithium-halogen exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is a highly probable pathway. researchgate.net This would generate a 5-lithiated pyrazine species. This potent nucleophile can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of substituents at the C-5 position. thieme-connect.comresearchgate.net
The benzyloxy group itself can also direct lithiation to the ortho position of the benzyl ring, or the benzylic protons can be abstracted under certain conditions. researchgate.net Careful control of the reaction conditions, such as temperature and the choice of organolithium reagent, is crucial to achieve the desired regioselectivity. researchgate.net The lithiated intermediate can also be used in transmetalation reactions to generate other organometallic reagents, such as organozinc compounds for use in Negishi couplings. thieme-connect.com
Oxidation and Reduction Chemistry of the Pyrazine Heterocycle
The oxidation and reduction chemistry of the pyrazine core in this compound is fundamental to its synthetic utility and metabolic fate. These reactions primarily target the nitrogen atoms and the aromatic system of the pyrazine ring.
Oxidation of the Pyrazine Ring
The nitrogen atoms in the pyrazine ring, akin to those in pyridine (B92270), can be oxidized to form N-oxides. This transformation is a common strategy to modify the electronic properties of the heterocycle, often enhancing its reactivity toward either electrophilic or nucleophilic attack. The oxidation of pyridines and related nitrogenous heterocycles has been extensively studied and provides a strong model for the behavior of this compound.
Common oxidizing agents for this purpose include peroxy acids, such as peroxybenzoic acid or peracetic acid (formed in situ from hydrogen peroxide and acetic acid). orgsyn.orgwikipedia.org The synthesis of pyridine-N-oxide was first reported using peroxybenzoic acid. wikipedia.org Alternative, more stable, and safer reagents like urea-hydrogen peroxide (UHP) and sodium percarbonate are also effective, sometimes in the presence of catalysts like rhenium-based complexes. organic-chemistry.org
For this compound, oxidation would be expected to yield one or both of the possible mono-N-oxides (the 1-oxide or the 4-oxide) and potentially the 1,4-dioxide, depending on the reaction conditions and the stoichiometry of the oxidant. The electronic influence of the existing substituents—the electron-donating benzyloxy group and the electron-withdrawing bromo group—would direct the regioselectivity of the oxidation. Pyrazine N-oxides are themselves valuable synthetic intermediates, capable of undergoing rearrangements and serving as oxygen transfer agents. acs.org For instance, pyridine N-oxides have been used as oxidants in gold-catalyzed reactions. beilstein-journals.org
Table 1: Common Reagents for N-Oxidation of Pyridine and Pyrazine Systems
| Oxidizing Agent/System | Description | Reference |
| Peroxybenzoic Acid | The classic reagent first used for pyridine-N-oxide synthesis. | wikipedia.org |
| Peracetic Acid | Typically generated in situ from hydrogen peroxide and acetic acid. | orgsyn.org |
| Sodium Percarbonate/Rhenium Catalyst | An efficient system for oxidizing tertiary nitrogen compounds under mild conditions. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | A stable, inexpensive solid-state oxidant for nitrogen heterocycles. | organic-chemistry.org |
| Sodium Perborate/Acetic Acid | Effective for oxidizing various functional groups, including azines to N-oxides. | organic-chemistry.org |
Reduction of the Pyrazine Ring
The reduction of the pyrazine moiety typically involves catalytic hydrogenation. The aromaticity of the pyrazine ring makes it relatively resistant to reduction compared to simple alkenes. However, under specific conditions using metal catalysts, the ring can be saturated. libretexts.org Finely divided metals such as platinum (often as PtO₂), palladium (typically on carbon, Pd/C), and Raney nickel are common catalysts for hydrogenation. libretexts.org
The reduction of this compound presents several potential outcomes:
Reduction of the Pyrazine Ring: Saturation of the heterocyclic ring to form a piperazine (B1678402) derivative would likely require high pressure and/or temperature, given the aromatic stability. Ruthenium is often a good choice for the reduction of aromatic rings. illinois.edu
Hydrogenolysis of the Benzyloxy Group: The C-O bond of the benzyloxy group is susceptible to cleavage by catalytic hydrogenation (hydrogenolysis), which would yield the corresponding pyrazinol. This is a common method for benzyl group deprotection.
Hydrogenolysis of the Bromo Group: The C-Br bond can also be cleaved via hydrogenolysis, replacing the bromine atom with hydrogen.
The specific outcome depends heavily on the choice of catalyst, solvent, temperature, and pressure. illinois.edu Achieving selective reduction of just one functional group in the presence of others is a significant synthetic challenge that requires careful optimization of reaction conditions. For example, while many functional groups containing multiple bonds are reduced under standard hydrogenation conditions, aromatic compounds often remain intact. libretexts.org
Investigation of Reaction Mechanisms and Transition States
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic pathways. Given its structure, nucleophilic aromatic substitution (SNAr) is a key transformation, with the bromine atom at the C-5 position serving as a leaving group.
The SNAr mechanism has traditionally been depicted as a two-step addition-elimination process involving a discrete, anionic Meisenheimer complex as an intermediate. harvard.edu However, recent research, employing kinetic isotope effect (KIE) studies and computational analyses, suggests that many SNAr reactions, particularly on electron-deficient heterocycles like pyrazine, may not proceed through a stable intermediate. harvard.edu
Concerted vs. Stepwise Mechanisms
For nucleophilic substitutions on rings like pyrimidine (B1678525) and pyrazine, which lack strong activating groups like nitro substituents, concerted mechanisms are often predicted. harvard.edu In a concerted SNAr reaction, the attack of the nucleophile and the departure of the leaving group occur in a single step through a "Meisenheimer transition state." harvard.edu This transition state features concurrent, though asynchronous, bond-forming and bond-breaking processes. Charge, magnetic, and natural bond orbital (NBO) analyses confirm that this transition state resembles a delocalized, non-aromatic anion, akin to a Meisenheimer complex, but it represents a saddle point on the energy surface rather than a stable intermediate. harvard.edu
Computational Investigations
Density Functional Theory (DFT) calculations have become a standard tool for elucidating complex organic reaction mechanisms. researchgate.net These theoretical studies allow for the investigation of experimentally inaccessible species like transition states and provide insight into reaction pathways, regioselectivity, and the influence of substituents. researchgate.netmdpi.com
In the case of this compound, the electronic effects of the substituents are critical. The benzyloxy group at C-2 is an electron-donating group (EDG), while the bromine at C-5 is an electron-withdrawing group (EWG) that also functions as a nucleofuge. Studies on substituted dichloropyrazines have shown that an EWG at the 2-position directs nucleophilic attack to the 5-position, whereas an EDG at the 2-position favors attack at the 3-position. researchgate.net For this compound, the presence of the bromine leaving group at C-5 makes this the most probable site for SNAr. Computational models can precisely quantify the activation barriers for substitution at different positions, confirming the observed regioselectivity.
Table 2: Comparison of Mechanistic Pathways for SNAr on Heterocycles
| Feature | Stepwise Mechanism (via Meisenheimer Complex) | Concerted Mechanism (via Meisenheimer Transition State) | Reference |
| Intermediate | A discrete, thermodynamically stable anionic adduct (Meisenheimer complex) exists. | No stable intermediate; the structure is a transition state (an energy maximum). | harvard.edu |
| Energetics | Two transition states flank the intermediate on the reaction coordinate. | A single transition state connects reactants and products. | harvard.edu |
| Applicability | Favored with very strong electron-withdrawing groups (e.g., -NO₂) and poor leaving groups. | Predicted for many heterocycles (pyridine, pyrazine, pyrimidine) with good leaving groups (e.g., -Cl, -Br). | harvard.edu |
| Evidence | Isolation and characterization of Meisenheimer complexes in some systems. | Kinetic Isotope Effect (KIE) studies and DFT calculations showing a single energy barrier. | harvard.eduresearchgate.net |
Strategic Applications of 2 Benzyloxy 5 Bromopyrazine in Complex Molecule Synthesis
As a Key Intermediate for the Elaboration of Novel Pyrazine-Based Heterocycles
2-Benzyloxy-5-bromopyrazine serves as a crucial starting material for the synthesis of a diverse range of novel pyrazine-based heterocycles. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex heterocyclic systems.
One of the most powerful methods for the functionalization of this intermediate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazine (B50134) core and various organoboron reagents. For instance, the coupling of this compound with arylboronic acids can lead to the synthesis of 2-benzyloxy-5-arylpyrazines. These products can then undergo further transformations, such as debenzylation, to yield valuable 5-aryl-2-pyrazinols, which are important precursors for biologically active compounds.
Similarly, other palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Sonogashira couplings, can be employed to introduce alkyl, vinyl, alkynyl, and other functional groups at the 5-position. The benzyloxy group at the 2-position not only influences the electronic properties of the pyrazine ring but also serves as a protecting group for the pyrazinone moiety, which can be readily deprotected under various conditions to reveal the corresponding N-H or N-substituted pyrazinone.
The strategic sequence of these cross-coupling reactions followed by deprotection and further functionalization allows for the systematic elaboration of the pyrazine core, leading to the generation of libraries of novel pyrazine-based heterocycles with diverse substitution patterns and potential applications in medicinal chemistry and materials science.
Contribution to the Synthesis of Polyfunctionalized Organic Scaffolds
The inherent reactivity of this compound makes it a significant contributor to the synthesis of polyfunctionalized organic scaffolds. The ability to selectively functionalize both the 5-position (via the bromine atom) and the 2-position (via the benzyloxy group) provides a powerful platform for creating molecules with multiple points of diversity.
For example, a typical synthetic strategy might involve an initial cross-coupling reaction at the 5-position to introduce a desired substituent. The resulting 2-benzyloxy-5-substituted pyrazine can then be subjected to conditions that cleave the benzyl (B1604629) ether, revealing a pyrazinone. This pyrazinone can then be N-alkylated or N-arylated to introduce a second point of diversity. Furthermore, the pyrazine ring itself can undergo additional modifications, such as C-H activation at other positions, to introduce further complexity.
This stepwise and controlled functionalization allows for the construction of highly decorated pyrazine scaffolds. These scaffolds can serve as core structures for the development of new pharmaceuticals, agrochemicals, and functional materials. The ability to systematically vary the substituents at multiple positions is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials.
Below is a table summarizing the potential functionalizations of the this compound scaffold:
| Position | Reactive Group | Potential Transformations | Introduced Functionality |
| 5 | Bromine | Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkyl, vinyl, alkynyl, amino groups |
| 2 | Benzyloxy | Debenzylation (e.g., hydrogenolysis, acid treatment) | Hydroxyl/keto (pyrazinone) |
| - | Pyrazinone (after debenzylation) | N-alkylation, N-arylation | Various N-substituents |
| Other ring positions | C-H bonds | C-H activation/functionalization | Further substituents |
Integration into Cascade, Domino, and Multicomponent Reaction Sequences
The structure of this compound is well-suited for its integration into cascade, domino, and multicomponent reaction (MCR) sequences. These powerful synthetic strategies allow for the rapid construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste.
In a hypothetical multicomponent reaction, this compound could act as the heterocyclic core upon which other components are assembled. For instance, a palladium-catalyzed MCR could potentially involve the in situ formation of an organometallic species from this compound, which then reacts with other substrates present in the reaction mixture to build a more complex structure in a single operation.
Cascade or domino reactions involving this compound could be initiated by a transformation at either the bromo or the benzyloxy group. For example, a cross-coupling reaction at the 5-position could be designed to introduce a substituent that subsequently participates in an intramolecular cyclization or rearrangement, leading to a polycyclic system. The reaction is initiated at one site, and subsequent transformations occur in a predetermined sequence without the need for isolating intermediates.
The development of such elegant and efficient reaction sequences involving this compound would represent a significant advance in synthetic methodology, enabling the streamlined synthesis of complex pyrazine-containing molecules.
Design and Synthesis of Molecular Probes and Research Tools Utilizing the Pyrazine Backbone
The pyrazine core is a known fluorophore, and its derivatives are increasingly being explored for the development of molecular probes and research tools. This compound provides a versatile platform for the design and synthesis of such tools.
The general strategy involves using the bromine atom as a handle to attach a recognition element or a reactive group, while the pyrazine core serves as the signaling unit. For example, a Suzuki coupling reaction could be used to introduce a boronic acid group, which can act as a sensor for fluoride (B91410) ions or sugars. Alternatively, the bromine could be converted to an azide (B81097) or an alkyne, allowing for the attachment of biomolecules via "click" chemistry.
The benzyloxy group can be used to modulate the photophysical properties of the pyrazine core. By replacing the benzyl group with other substituents, the emission and absorption wavelengths of the resulting fluorophore can be fine-tuned. This is crucial for developing probes for specific applications in biological imaging where excitation by specific light sources is required and autofluorescence needs to be minimized.
The synthesis of a library of pyrazine-based molecular probes derived from this compound would provide valuable tools for studying biological processes and for diagnostic applications.
Role in the Construction of Macrocyclic and Supramolecular Structures
Macrocyclic and supramolecular structures are of great interest due to their unique host-guest properties and their potential applications in catalysis, sensing, and drug delivery. The rigid and planar nature of the pyrazine ring, combined with the reactive handles present in this compound, makes it an attractive building block for the construction of such architectures.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of macrocycles. For example, a double Suzuki or Sonogashira coupling of a bis-boronic acid or a bis-alkyne with two equivalents of this compound could lead to the formation of a macrocyclic structure containing two pyrazine units. The size and shape of the resulting macrocycle can be controlled by the nature of the linker between the two reactive groups of the coupling partner.
The pyrazine nitrogen atoms within the macrocyclic framework can act as hydrogen bond acceptors or metal coordination sites, enabling the resulting macrocycle to bind to specific guest molecules or metal ions. The benzyloxy groups can be retained to influence the solubility and conformational properties of the macrocycle or removed to reveal pyrazinone units that can participate in hydrogen bonding networks, leading to the formation of self-assembled supramolecular structures.
The use of this compound in the bottom-up synthesis of complex macrocyclic and supramolecular structures opens up new avenues for the development of functional molecular systems with tailored properties.
Role and Utility in Specialized Chemical Fields Excluding Prohibited Content
Contribution to Medicinal Chemistry: Building Blocks for Potential Therapeutic Agents
While direct therapeutic applications of 2-Benzyloxy-5-bromopyrazine are not documented, its primary value lies in its role as a precursor for the synthesis of complex molecular scaffolds with therapeutic potential. The pyrazine (B50134) ring itself is a well-established "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The specific functionalities of this compound make it an attractive starting material for creating novel pyrazine-containing drug candidates.
Design and Synthesis of Pyrazine-Containing Scaffolds for Drug Discovery Research
The structure of this compound is well-suited for the synthesis of diverse molecular architectures. The bromine atom at the 5-position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of chemical moieties.
For instance, its close structural analog, 2-Amino-3-benzyloxy-5-bromopyrazine, is utilized as a precursor in the synthesis of pyrazinylpyridines through palladium-catalyzed cross-coupling reactions. These resulting scaffolds are of significant interest in pharmaceutical research. The benzyloxy group in the target compound can influence solubility and provides a stable protecting group for a hydroxyl function, which can be deprotected in a later synthetic step to allow for further functionalization. The electron-withdrawing nature of the bromine atom deactivates the pyrazine ring, influencing the regioselectivity of subsequent reactions.
Table 1: Reactivity of Functional Groups in this compound for Scaffold Synthesis
| Functional Group | Position | Type of Reactions | Potential Utility in Synthesis |
|---|---|---|---|
| Bromine | C5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), Nucleophilic aromatic substitution | Attachment of aryl, alkyl, amine, and other functional groups to build molecular complexity. |
| Benzyloxy Group | C2 | Ether cleavage (debenzylation) | Unmasking of a hydroxyl group for further derivatization or to act as a hydrogen bond donor in a final target molecule. |
High-Throughput Synthesis and Combinatorial Library Generation
The chemical reactivity of this compound makes it an ideal substrate for high-throughput synthesis and the generation of combinatorial libraries. Combinatorial chemistry aims to rapidly produce a large number of different but structurally related molecules for screening in drug discovery programs. acrospharmatech.com
The bromine atom allows this compound to be used as a common intermediate that can be reacted in parallel with a diverse set of building blocks, such as various boronic acids or amines, in microtiter plates. This process can generate a library containing thousands of unique compounds. Each compound in the library retains the core benzyloxy-pyrazine structure but differs in the substituent introduced at the 5-position. Such libraries are invaluable for screening against biological targets like enzymes or receptors to identify initial "hit" compounds. While specific libraries based on this exact compound are not widely published, its structure is amenable to these established methods for accelerating drug discovery.
Applications in Materials Science and Polymer Chemistry
Nitrogen-containing aromatic heterocycles are of growing interest in materials science due to their intrinsic electronic properties. This compound serves as a potential precursor for creating advanced organic materials.
Precursor for Organic Electronic Materials (e.g., semiconductors, OLEDs)
The development of novel materials for organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), relies on versatile building blocks. While direct application of this compound in published devices is limited, its structural relative, 2-(Benzyloxy)-5-bromopyridine, is offered by chemical suppliers specifically for the OPV and OLED material markets. This suggests that pyrazine-based analogues are also of interest. The pyrazine ring, being more electron-deficient than a benzene (B151609) or pyridine (B92270) ring, can be used to tune the electronic properties (e.g., LUMO level) of organic semiconductors, which is critical for controlling charge injection and transport in electronic devices.
Building Blocks for Conjugated Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound allows it to be a precursor for two important classes of advanced materials:
Conjugated Polymers: This compound can be used to synthesize conjugated polymers, which are organic macromolecules with alternating single and double bonds that exhibit semiconductor properties. Through polycondensation reactions like Suzuki or Stille coupling, the bromine atom can react with a comonomer containing two boronic acid (or stannane) groups. This would incorporate the benzyloxy-pyrazine unit into the polymer backbone. In such a "donor-acceptor" conjugated polymer, the electron-deficient pyrazine unit would serve as the acceptor, influencing the polymer's band gap and performance in applications like transistors and solar cells.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from inorganic metal nodes and organic "linker" molecules. While this compound is not a linker itself, it is a valuable precursor for creating them. The bromine atom can be used in coupling reactions to construct larger, multitopic organic molecules (e.g., by reacting it with a diboronic acid). These resulting molecules can then serve as the organic linkers for self-assembly with metal ions to form MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Utility in Agrochemical Research: Synthesis of Intermediates for Crop Protection Agents
The pyrazine moiety is present in various biologically active compounds, including those developed for agriculture. The synthesis of novel herbicides, fungicides, and insecticides often involves the exploration of diverse heterocyclic scaffolds.
This compound is a useful intermediate for creating new potential crop protection agents. Its utility is highlighted in patent literature, where related structures are explored for their biological activity. A European patent application concerning herbicidally active pyridyl-/pyrimidyl-pyrazine derivatives explicitly includes benzyloxy as a possible substituent at the R2 position of the pyrazine ring. This indicates that molecules derived from a 2-benzyloxy-pyrazine core are of interest in the development of new herbicides. The bromine atom facilitates the key coupling step to link the pyrazine to another heterocyclic ring, a common strategy in the design of modern agrochemicals. The principles of combinatorial chemistry are also applied in agrochemical research, where the reactivity of building blocks like this compound can be used to generate libraries for high-throughput screening to discover new active ingredients.
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 2-Benzyloxy-5-bromopyrazine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.
¹H NMR spectra are used to identify the aromatic protons and the benzyloxy group. The characteristic signals for the pyrazine (B50134) and benzyl (B1604629) protons, along with their splitting patterns, confirm the compound's structure. For instance, the benzylic protons typically appear as a singlet, while the pyrazine protons exhibit splitting patterns corresponding to their coupling with adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The positions of the carbon signals are indicative of their electronic environment, with the carbon attached to the bromine atom and the carbons of the benzyloxy group having characteristic chemical shifts.
While solution-state NMR is most common, solid-state NMR can provide valuable information about the compound's structure and dynamics in the solid phase, which can be particularly useful when comparing with data from X-ray crystallography.
Mass Spectrometry Techniques (HRMS, LC-MS/MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This technique can confirm the presence of bromine through its characteristic isotopic pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are used to separate this compound from impurities and reaction byproducts, with the subsequent mass analysis of each component providing structural information and confirming identity. The fragmentation patterns observed in the MS/MS spectra can be used to further elucidate the structure of the parent molecule and any impurities present.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
Infrared (IR) spectroscopy is particularly useful for identifying characteristic bond vibrations. The IR spectrum of this compound would be expected to show absorption bands corresponding to C-H stretching of the aromatic rings, C-O stretching of the ether linkage, and C-N stretching of the pyrazine ring. The presence of the bromine atom can also influence the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to identify the vibrations of the pyrazine ring and the C-Br bond.
Chromatographic Techniques for Purity Profiling and Separation (HPLC, GC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. A suitable stationary phase and mobile phase are used to achieve separation, and a detector, such as a UV detector, is used to quantify the main peak and any impurities. A high purity level is indicated by a single, sharp peak in the chromatogram.
Gas Chromatography (GC) can also be employed for purity assessment, particularly if the compound is thermally stable and volatile. Similar to HPLC, it separates components based on their partitioning between a stationary phase and a mobile gas phase.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and for preliminary purity checks. rsc.org By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of components can be visualized under UV light or with a staining agent. The presence of a single spot suggests a high degree of purity.
Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 5 Bromopyrazine
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic structure of 2-benzyloxy-5-bromopyrazine is characterized by the interplay of the electron-withdrawing pyrazine (B50134) ring and the bromine atom, along with the bulky, electron-donating benzyloxy group. The nitrogen atoms in the pyrazine ring significantly lower the energy of the π-orbitals and act as electron sinks. The bromine atom further deactivates the ring towards electrophilic substitution through its inductive (-I) effect, while its resonance (+M) effect is weaker. Conversely, the benzyloxy group, through the oxygen atom, can donate electron density to the pyrazine ring via resonance, although this effect is modulated by the group's conformational orientation.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO is expected to be located primarily on the more electron-rich portions of the molecule, likely involving the benzyloxy group and the pyrazine ring. The LUMO, conversely, would be centered on the electron-deficient pyrazine ring, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity.
Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as electronegativity, chemical hardness, and the Fukui function, could pinpoint the most reactive sites. The Fukui function, in particular, would be instrumental in predicting sites for electrophilic, nucleophilic, and radical attack, offering a more nuanced view than simple resonance and inductive effect arguments.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Activation Barriers
While specific DFT studies on the reaction mechanisms of this compound are not documented in the reviewed literature, DFT would be the preferred method for such investigations due to its balance of computational cost and accuracy. DFT calculations could elucidate the mechanisms of key reactions, such as nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon or cross-coupling reactions.
For an SNAr reaction, DFT calculations would model the formation of the Meisenheimer complex, the intermediate in this two-step process. By calculating the energies of the reactants, transition states, and products, a detailed reaction profile can be constructed. This would reveal the activation energy, which is the rate-determining barrier for the reaction. Theoretical studies on similar heterocyclic systems have shown that the position and nature of substituents dramatically influence these activation barriers.
In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), DFT is invaluable for mapping out the catalytic cycle. This would involve calculating the energetics of each elementary step: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination to yield the final product and regenerate the catalyst. These calculations can help rationalize reaction outcomes and optimize experimental conditions by identifying the rate-limiting step.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotation around the C-O-C bonds of the benzyloxy group. A detailed conformational analysis, likely performed using molecular mechanics or DFT, would identify the low-energy conformers. The orientation of the benzyl (B1604629) group relative to the pyrazine ring is critical as it influences the molecule's steric and electronic properties. A potential energy surface scan for the relevant dihedral angles would reveal the global and local energy minima and the rotational barriers between them.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or in a biological system. MD simulations track the atomic positions over time by solving Newton's equations of motion, offering a view of the molecule's flexibility, solvent interactions, and conformational transitions on a nanosecond to microsecond timescale. For instance, an MD simulation in a water box would show how the molecule interacts with water molecules and whether specific conformations are stabilized by these interactions. In a biological context, MD simulations are often used to study the binding of a ligand to a protein, revealing the stability of the complex and the key intermolecular interactions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyrazine ring, the benzyloxy group, and the bromine-substituted carbon. Comparing these predicted shifts with an experimental spectrum would be a powerful tool for structural verification.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other method-inherent errors. The predicted spectrum for this compound would show characteristic peaks for C-H, C=N, and C-O stretching and bending modes, as well as vibrations associated with the aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard approach for calculating electronic excitation energies and, consequently, the absorption wavelengths in a UV-Vis spectrum. For this compound, TD-DFT would predict the π-π* and n-π* transitions, providing a theoretical basis for the observed absorption bands.
A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment of the molecule.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical reaction. For a series of substituted pyrazines, including this compound, a QSRR model could be developed to predict their reaction rates in, for example, a Suzuki coupling reaction.
To build a QSRR model, a set of molecular descriptors would first be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges, dipole moment). Experimental reactivity data (e.g., reaction yields or rate constants) would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
The resulting QSRR equation would allow for the prediction of reactivity for new, unsynthesized pyrazine derivatives. This can be a highly effective tool in rational catalyst design and reaction optimization, enabling chemists to prioritize the synthesis of compounds with desired reactivity profiles. No specific QSRR studies for this compound have been found in the literature, but this remains a viable and valuable area for future research.
Future Directions and Emerging Research Avenues for 2 Benzyloxy 5 Bromopyrazine Research
Exploration of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of the 2-Benzyloxy-5-bromopyrazine scaffold is ripe for exploration with novel catalytic systems. The bromine atom at the 5-position and the benzyloxy group at the 2-position offer distinct handles for chemical modification. Transition metal-catalyzed cross-coupling reactions are a cornerstone for derivatizing brominated pyrazines. rsc.orgrsc.orgresearchgate.net Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings have been effectively used to form new carbon-carbon bonds on the pyrazine (B50134) ring. rsc.orgrsc.org Future work will likely focus on developing catalysts that offer higher efficiency, broader functional group tolerance, and milder reaction conditions. For instance, employing highly active palladium catalysts could enable cross-coupling reactions with a wider array of boronic acids, organostannanes, and terminal alkynes. rsc.orgnih.gov
Furthermore, the direct C-H functionalization of the pyrazine ring presents a more atom-economical approach. nih.gov Research into palladium-catalyzed direct C-H arylation, vinylation, and benzylation of related imidazo[1,2-a]pyrazines has shown promise. nih.gov Adapting these methods for this compound could allow for the introduction of new substituents without the need for pre-functionalization. Additionally, the benzylic C-H bonds of the benzyloxy group could be targeted for activation, offering another avenue for molecular diversification. rsc.orgmdpi.com The development of catalysts that can selectively activate these C-H bonds in the presence of the pyrazine ring would be a significant advancement.
Below is a table summarizing potential catalytic functionalization reactions for this compound:
| Reaction Type | Reagent/Catalyst | Potential Functionalization |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Introduction of aryl groups at the 5-position |
| Stille Coupling | Organostannane / Pd catalyst | Formation of C-C bonds with various organic groups |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Introduction of alkynyl groups |
| Heck Coupling | Alkene / Pd catalyst | Formation of vinylated pyrazines |
| C-H Activation | Various arenes / Pd or Rh catalyst | Direct arylation of the pyrazine ring |
| Benzylic C-H Activation | Oxidant / Metal catalyst | Functionalization of the benzyloxy group |
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery
For this compound, AI could be employed to:
Discover Novel Routes: Identify non-intuitive disconnections and reaction sequences that a human chemist might overlook. chemcopilot.com
Optimize Existing Syntheses: Suggest alternative reagents, catalysts, and reaction conditions to improve yield, reduce cost, and enhance safety.
Predict Reactivity: ML models can be trained to predict the outcome of unknown reactions, aiding in the design of experiments for the functionalization of the pyrazine core. nih.gov
The following table outlines the potential impact of AI/ML on the synthesis of this compound derivatives:
| AI/ML Application | Potential Benefit |
| Retrosynthesis Planning | Faster identification of viable synthetic routes from simple starting materials. nih.gov |
| Reaction Outcome Prediction | Reduced number of failed experiments by predicting the feasibility of novel transformations. |
| Optimization of Reaction Conditions | Improved reaction yields and selectivity with less experimental effort. |
| De Novo Design | Generation of novel pyrazine derivatives with predicted biological or material properties. |
Development of Sustainable and Biocatalytic Approaches
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. tandfonline.com For pyrazine derivatives, this includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. mobt3ath.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for sustainable synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable resources. The biosynthesis of pyrazines in nature, often through microbial fermentation, highlights the potential for biocatalytic routes. mdpi.com For instance, lipases have been successfully used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol. nih.gov This approach could be adapted for the amidation of derivatives of this compound.
Furthermore, research into the synthesis of biobased pyrazine-containing polyesters demonstrates the potential for creating sustainable materials from pyrazine building blocks derived from biomass. acs.org Exploring the conversion of this compound into monomers for polymerization could lead to novel, sustainable materials.
Key areas for developing sustainable approaches include:
Enzymatic Reactions: Employing enzymes for selective transformations on the pyrazine core or its side chains.
Green Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov
Renewable Feedstocks: Investigating the synthesis of pyrazine precursors from biomass.
Discovery of Untapped Reactivity Modes and Synthetic Transformations
Beyond well-established cross-coupling and substitution reactions, there is potential to discover and exploit novel reactivity modes of this compound. The electronic nature of the pyrazine ring, influenced by the electron-donating benzyloxy group and the electron-withdrawing bromine atom, could lead to unusual chemical behavior.
Areas for exploration could include:
Radical Reactions: Investigating radical-mediated functionalization at various positions of the pyrazine ring.
Photocatalysis: Using visible light to drive novel transformations that are not accessible through traditional thermal methods.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce cleavage or rearrangement of the pyrazine core to access different heterocyclic systems. nih.govresearchgate.net
Metal-Mediated C-H Activation: Developing methods for the regioselective functionalization of the C-H bonds on the pyrazine ring, which would offer a more direct route to complex derivatives. mdpi.com
The interplay between the benzyloxy and bromo substituents could be leveraged to control the regioselectivity of these novel transformations. For example, the directing effect of the benzyloxy group could be used to guide the functionalization to a specific position on the pyrazine ring.
Expansion into Advanced Materials and Niche Applications
While pyrazine derivatives are well-known for their applications in pharmaceuticals and flavor chemistry, there is a growing interest in their use in advanced materials. researchgate.netsemanticscholar.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes it a suitable component for n-type organic semiconductors. acs.org Pyrazine-based π-conjugated materials are being investigated for applications in optoelectronics, including solar cells, light-emitting diodes, and field-effect transistors. rsc.org
The unique electronic properties of this compound could be harnessed in the design of novel functional materials. Potential applications include:
Organic Electronics: As a building block for organic semiconductors, where the benzyloxy and bromo groups can be used to tune the electronic properties and solid-state packing. mdpi.com
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions, forming porous materials with applications in gas storage and separation. pipzine-chem.comacs.org
Sensors: Pyrazine derivatives can be incorporated into fluorescent probes for the detection of specific analytes.
The ability to functionalize this compound at both the bromo and benzyloxy positions provides a high degree of modularity for the synthesis of tailored materials with specific properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Benzyloxy-5-bromopyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-benzyloxypyrazine using (-bromosuccinimide) under mild conditions (e.g., DMF, 40–60°C) typically achieves moderate yields (40–60%) . Alternative routes involve Suzuki-Miyaura coupling using a brominated pyrazine precursor and benzyloxyboronic acid, though this requires palladium catalysts (e.g., ) and inert atmospheres . Key variables include solvent polarity, temperature, and catalyst loading.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95% recommended) .
- NMR : - and -NMR to confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (, expected ) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation via:
- Hydrolysis : Susceptibility to moisture requires desiccants like silica gel .
- Photolysis : UV light exposure can cleave the benzyloxy group; use light-resistant containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity in precursors : Validate starting material purity via TLC or GC-MS before synthesis .
- Catalyst deactivation : Use freshly prepared palladium catalysts or switch to air-stable alternatives like with ligand systems (e.g., XPhos) .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time .
Q. What strategies enhance the regioselectivity of functionalizing this compound for drug discovery?
- Methodological Answer :
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the pyrazine ring at specific positions, followed by electrophilic quenching .
- Cross-coupling : Leverage the bromine moiety for Buchwald-Hartwig amination or Sonogashira coupling to introduce amines or alkynes, respectively .
- Protecting groups : Temporarily replace benzyloxy with a more stable group (e.g., TMS-ether) during harsh reactions .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations via nonlinear regression .
- Metabolic stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
